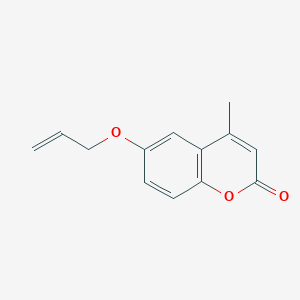

6-Allyloxy-4-methylcoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Allyloxy-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The molecular formula of this compound is C13H12O3, and it has a molecular weight of 216.23 g/mol .

Métodos De Preparación

The synthesis of 6-Allyloxy-4-methylcoumarin typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-methylcoumarin, which can be obtained through the Pechmann condensation reaction of resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst.

Allylation: The 4-methylcoumarin is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

6-Allyloxy-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the potential of 6-Allyloxy-4-methylcoumarin as an anticancer agent. Research indicates that coumarin derivatives exhibit moderate to significant anticancer activity against various cancer cell lines. For instance, substituted coumarins have been shown to inhibit the growth of prostate carcinoma (DU145), hepatocellular carcinoma (HepG2), ovarian cancer (SKOV3), and breast cancer (MDA-MB-231) cells . Specifically, compounds with aliphatic fatty acid chains demonstrated notable cytotoxicity, suggesting a pathway for developing new anticancer drugs.

Table 1: Anticancer Activity of Coumarin Derivatives

| Cell Line | Compound Tested | IC50 Value (µM) |

|---|---|---|

| DU145 | This compound | TBD |

| HepG2 | This compound | TBD |

| SKOV3 | This compound | TBD |

| MDA-MB-231 | This compound | TBD |

Antimicrobial Activity

Coumarins have been extensively studied for their antimicrobial properties. In particular, derivatives like this compound have shown effectiveness against a range of pathogens, including methicillin-resistant Staphylococcus aureus and various Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli . The structure-activity relationship suggests that modifications at specific positions can enhance antimicrobial potency.

Table 2: Antimicrobial Efficacy of Coumarin Derivatives

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | This compound | TBD |

| Pseudomonas aeruginosa | This compound | TBD |

| Escherichia coli | This compound | TBD |

Chemical Biology Applications

The versatility of this compound extends to chemical biology, where it serves as a probe in bioorthogonal reactions. Recent advancements have introduced water-soluble coumarin-derived probes that facilitate Tsuji–Trost deallylation reactions under physiological conditions. These probes can be utilized in mammalian cells for targeted delivery and release of therapeutic agents, marking a significant step forward in drug development and bioengineering .

Photodynamic Therapy

Photodynamic therapy (PDT) is another promising application for coumarin derivatives. Compounds like this compound can be activated by light to produce reactive oxygen species that selectively destroy cancer cells while sparing healthy tissue. This selective mechanism enhances the therapeutic index of cancer treatments and reduces side effects associated with traditional chemotherapies .

Table 3: Photodynamic Activity of Coumarin Derivatives

| Compound Tested | Cell Line | Phototoxicity (IC50 µM) |

|---|---|---|

| This compound | HeLa | TBD |

| This compound | MCF-7 | TBD |

Mecanismo De Acción

The mechanism of action of 6-Allyloxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to interfere with fungal cell wall synthesis and disrupt cellular processes . The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging and detection applications .

Comparación Con Compuestos Similares

6-Allyloxy-4-methylcoumarin can be compared with other similar compounds, such as:

7-Hydroxy-4-methylcoumarin: Known for its use as a fluorescent probe in biochemical assays.

6,7-Dihydroxy-4-methylcoumarin: Studied for its antioxidant and anticancer properties.

4-Methyl-6,7-dihydroxycoumarin: Used as an intermediate in the synthesis of various coumarin derivatives.

The uniqueness of this compound lies in its specific allyloxy substitution, which imparts distinct chemical and biological properties compared to other coumarin derivatives.

Actividad Biológica

6-Allyloxy-4-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a coumarin backbone with an allyloxy group at the 6-position and a methyl group at the 4-position. This structural modification is significant for its biological activity, as modifications in coumarin derivatives often lead to enhanced pharmacological properties.

Antimicrobial Activity

Research indicates that coumarins possess considerable antimicrobial activity. A study highlighted the synthesis of various coumarin derivatives, including this compound, which were tested against multiple bacterial strains, including Gram-positive and Gram-negative bacteria. The results demonstrated that certain coumarin derivatives exhibited potent antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 2 µg/mL |

| This compound | Pseudomonas aeruginosa | 4 µg/mL |

| Coumarin Hybrid A | Escherichia coli | 1 µg/mL |

| Coumarin Hybrid B | Acinetobacter baumannii | 3 µg/mL |

Anticancer Activity

The anticancer potential of coumarins has been extensively studied. A notable study investigated the effects of various coumarin derivatives on Ehrlich ascites carcinoma cells. The results indicated that this compound exhibited significant cytotoxicity against these cancer cells, suggesting its potential as an anticancer agent .

Case Study: Antitumor Screening

In a screening of several coumarins, including this compound, it was found that this compound significantly inhibited tumor cell growth in vitro. The study utilized the trypan blue exclusion test to assess cell viability, revealing that this compound could induce apoptosis in cancer cells.

Antioxidant Activity

Coumarins are known for their antioxidant properties due to their ability to scavenge free radicals. Research has shown that this compound demonstrates strong antioxidant activity, which can help mitigate oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of coumarins can often be explained through structure-activity relationships (SAR). Modifications at specific positions on the coumarin ring can enhance or diminish biological effects. For instance, the presence of electron-donating groups like methyl at the 4-position has been correlated with increased antimicrobial potency .

Table 2: Structure-Activity Relationship Insights

| Position | Substituent | Effect on Activity |

|---|---|---|

| 4 | Methyl | Increases antimicrobial potency |

| 6 | Allyloxy | Enhances anticancer activity |

| 7 | Hydroxyl | Augments antioxidant properties |

Propiedades

IUPAC Name |

4-methyl-6-prop-2-enoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-3-6-15-10-4-5-12-11(8-10)9(2)7-13(14)16-12/h3-5,7-8H,1,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDCGUYMOOCLSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.